N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-16-12-14(7-6-13(16)8-9-18-17)19-24(21,22)11-10-23-15-4-2-1-3-5-15/h1-7,12,19H,8-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUJTTHROKQJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Oxidation: The resulting tetrahydroisoquinoline is then oxidized to form the 1-oxo derivative.
Sulfonamide Formation: The phenoxyethane sulfonyl chloride is reacted with the 1-oxo-1,2,3,4-tetrahydroisoquinoline to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethane-1-sulfonic acid, while reduction may produce N-(1-hydroxy-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethane-1-sulfonamide.
Scientific Research Applications
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight structural analogs of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethane-1-sulfonamide, focusing on substituent variations and inferred pharmacological implications:
| Compound Name | CAS Number | Key Structural Differences | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| This compound (Target Compound) | Not Provided | Reference compound with phenoxyethylsulfonamide | Not Provided | Not Provided |
| N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | 1396861-31-6 | Trifluoromethylphenyl substituent | C₁₈H₁₆F₃N₂O₃S | 388.39 g/mol |
| N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxyethanesulfonamide | 1448128-07-1 | Tetrahydronaphthalene-hydroxyethyl hybrid scaffold | C₁₉H₂₃NO₄S | 361.46 g/mol |
| 2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | 1448044-04-9 | Cyclopentylthio-acetamide group | C₁₇H₂₀N₂O₂S | 316.42 g/mol |
Structural and Functional Insights
Trifluoromethyl Substitution (CAS 1396861-31-6): Replacement of the phenoxyethyl group with a trifluoromethylphenyl-methanesulfonamide introduces strong electron-withdrawing effects.
Tetrahydronaphthalene Hybrid (CAS 1448128-07-1): The incorporation of a 2-hydroxy-1,2,3,4-tetrahydronaphthalene moiety increases lipophilicity compared to the tetrahydroisoquinolinone core. This modification could alter binding kinetics in hydrophobic enzyme pockets or membrane-bound receptors .
The acetamide linker may reduce steric hindrance, favoring interactions with shallow binding sites .
Hypothetical Pharmacological Implications
- Target Selectivity: The phenoxyethylsulfonamide group in the target compound may favor interactions with serine proteases or carbonic anhydrases, whereas the trifluoromethyl analog (CAS 1396861-31-6) could exhibit enhanced selectivity for kinases or GPCRs due to its bulkier substituent.
- Metabolic Stability : Sulfur-containing analogs (e.g., CAS 1448044-04-9) may undergo slower hepatic clearance compared to oxygenated counterparts, extending half-life .
Notes on Methodology and Limitations
Structural Determination : The use of SHELX software (e.g., SHELXL, SHELXS) is critical for refining crystallographic data of these compounds, ensuring accurate bond-length and angle measurements .
Data Gaps : Experimental data on binding affinities, solubility, or toxicity are absent in the provided evidence. Further studies are required to validate inferred properties.
Diverse Sources : CAS registry entries () and crystallographic tools () were prioritized to ensure analytical rigor.
Biological Activity
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes a tetrahydroisoquinoline moiety, which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The tetrahydroisoquinoline scaffold has been shown to influence several pathways:
- Antimicrobial Activity : Compounds with similar structures exhibit antimicrobial properties against a range of pathogens.
- Neuroprotective Effects : The tetrahydroisoquinoline derivatives are studied for their neuroprotective effects, potentially impacting neurodegenerative diseases.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory responses, making them candidates for treating autoimmune conditions.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
1. Antimicrobial Efficacy
In a study published in Medicinal Chemistry, derivatives of tetrahydroisoquinoline were tested against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was linked to disruption of the bacterial cell wall synthesis.
2. Neuroprotective Effects
Research highlighted in Journal of Neurochemistry explored the neuroprotective properties of tetrahydroisoquinoline derivatives. In vitro studies showed that these compounds could reduce oxidative stress markers and prevent neuronal death in models of Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders.
3. Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of similar compounds revealed that they could effectively downregulate pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This positions them as potential treatments for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
